![molecular formula C10H7N7O4 B4629359 2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4629359.png)
2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including the specific compound , often involves strategic combinatorial chemistry techniques. Gregg et al. (2007) identified pyrazolo[1,5-a]pyrimidines as a privileged structure for library synthesis, utilizing a methodology that includes the synthesis of activated p-nitrophenyl esters and subsequent scavenging of the p-nitrophenol leaving group, leading to the creation of a diverse set of compounds with acceptable purity and yields (Gregg, Tymoshenko, Razzano, & Johnson, 2007).
Molecular Structure Analysis
Chernyshev et al. (1998) determined the molecular crystal structures of similar pyrazolo[1,5-a]pyrimidine derivatives using X-ray and neutron powder diffraction data. This study provides insight into the molecular arrangement, showcasing the hydrogen-bonded chains and dimeric arrangements that contribute to the stability and reactivity of these molecules (Chernyshev, Yatsenko, Tafeenko, Zhukov, Aslanov, Sonneveld, Schenk, Makarov, Granik, Trounov, & Kurbakov, 1998).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines participate in a variety of chemical reactions, leading to the formation of diverse derivatives. Buriol et al. (2013) showcased the synthesis of pyrazolo[1,5-a]pyrimidines via ultrasonic sonochemical methods, demonstrating their reactivity and the influence of different conditions on the yields and purity of the products (Buriol, München, Frizzo, Marzari, Zanatta, Bonacorso, & Martins, 2013).
Scientific Research Applications
Synthesis of Nitro and Amino N-Heterocycles
The study by Takagi et al. (1987) demonstrates the versatility of nitrochromones in synthesizing nitro derivatives of pyrazole, pyrimidine, isoxazole, and pyrrole. These derivatives, upon reduction, yield corresponding amino compounds, showcasing a method for preparing nitro and amino N-heterocycles, including rearrangements and substitution reactions involving the methylthio group (Takagi et al., 1987).
Crystal Structures of Pyrazolo[1,5-a]pyrimidine Derivatives
Chernyshev et al. (1998) determined the molecular crystal structures of pyrazolo[1,5-a]pyrimidine derivatives, contributing to our understanding of their crystalline arrangements. This research provides insights into the molecular interactions and arrangement in solid-state forms of these compounds (Chernyshev et al., 1998).
Antimicrobial and Radical Scavenging Activities
Şener et al. (2017) explored the synthesis of diazo dyes derived from pyrazolo[1,5-a]pyrimidine and their solvatochromic properties, along with antimicrobial and radical scavenging activities. These findings highlight the potential of such compounds in developing new antimicrobial agents with added functional properties (Şener et al., 2017).
Antibacterial Evaluation of Pyrazolo[3,4-d]pyrimidines
Beyzaei et al. (2017) synthesized new derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their inhibitory properties against pathogenic bacteria. The study illustrates the antibacterial potential of these compounds, offering a path for new antibacterial agents (Beyzaei et al., 2017).
Privileged Structure and Combinatorial Synthesis
Gregg et al. (2007) identified the pyrazolo[1,5-a]pyrimidine class as a privileged structure for library synthesis, demonstrating its utility in preparing a diverse set of compounds. This research supports the compound's role in facilitating rapid and efficient synthesis of new molecules for screening and potential development (Gregg et al., 2007).
properties
IUPAC Name |
2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N7O4/c1-5-9(17(20)21)10-11-2-6(4-15(10)14-5)8-7(16(18)19)3-12-13-8/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXWECRXCMLYDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1[N+](=O)[O-])C3=C(C=NN3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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